Pomalidomide-PEG2-Propargyl
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H21N3O6 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-(2-prop-2-ynoxyethoxy)ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C20H21N3O6/c1-2-9-28-11-12-29-10-8-21-14-5-3-4-13-17(14)20(27)23(19(13)26)15-6-7-16(24)22-18(15)25/h1,3-5,15,21H,6-12H2,(H,22,24,25) |
InChI Key |
ZQQLGNLVVKSHPA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Pomalidomide Peg2 Propargyl
Chemical Synthesis of the Pomalidomide (B1683931) Ligand Core
The pomalidomide core serves as the E3 ligase-binding moiety in many PROTACs. Its synthesis is a critical first step in the construction of Pomalidomide-PEG2-Propargyl. Generally, the synthesis involves the condensation of a substituted phthalic anhydride (B1165640) derivative with 3-aminopiperidine-2,6-dione (B110489). chemicalbook.comnih.gov
One common route involves the reaction of 4-aminophthalic acid derivatives. For instance, ethyl 4-amino-1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate can be reacted with 3-aminopiperidine-2,6-dione in the presence of a base like sodium acetate (B1210297) in a suitable solvent such as acetonitrile. chemicalbook.com The reaction mixture is typically heated to reflux to drive the condensation and formation of the pomalidomide scaffold. chemicalbook.com
Alternative strategies focus on the derivatization of pomalidomide itself. Routes such as the alkylation or acylation of the aromatic amine on the pomalidomide molecule have been explored. rsc.orgnih.gov However, these methods can present challenges, including low nucleophilicity and poor chemoselectivity for alkylation, and the introduction of additional polar surface area with acylation, which may not be desirable for the final PROTAC molecule. rsc.orgnih.gov A more efficient method for introducing linkers is the nucleophilic aromatic substitution (SNAr) reaction on fluorinated thalidomide (B1683933) derivatives. rsc.org This approach allows for the direct attachment of amine-containing linkers. rsc.org
| Starting Material | Reagent | Product | Reference |
| Ethyl 4-amino-1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate | 3-aminopiperidine-2,6-dione, Sodium Acetate | Pomalidomide | chemicalbook.com |
| 4-fluorothalidomide | Amine-terminated linker | Pomalidomide-linker conjugate | rsc.org |
| 3-aminophthalic anhydride | Amino derivatives, EDC, DMAP | Pomalidomide derivatives | nih.gov |
This table summarizes key starting materials and reagents for the synthesis of the pomalidomide core.
Design and Incorporation of Polyethylene (B3416737) Glycol (PEG) Linkers
Rationale for PEGylated Linkers in PROTAC Design
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to several advantageous properties. precisepeg.combiochempeg.com The incorporation of PEG chains can significantly enhance the aqueous solubility of the often hydrophobic PROTAC molecules, which is beneficial for their behavior in physiological environments. precisepeg.comaxispharm.combiochempeg.com This increased hydrophilicity can also impact cell permeability and oral absorption. biochempeg.com
Furthermore, the length of the PEG linker is a critical parameter that can be systematically varied to optimize the distance and orientation between the POI and the E3 ligase, thereby influencing the formation and stability of the ternary complex required for protein degradation. axispharm.comnih.govexplorationpub.com The modular nature of PEG linkers allows for the rapid assembly of PROTAC libraries with varying linker lengths to screen for optimal degradation efficiency. nih.govbiochempeg.com
Specificity of PEG2-Propargyl Linker Structure
The this compound molecule incorporates a specific linker consisting of two ethylene (B1197577) glycol units (PEG2). This short, flexible linker provides sufficient spatial separation between the pomalidomide moiety and the propargyl group without introducing excessive length that could lead to unfavorable conformations. explorationpub.com The PEG2 linker contributes to the molecule's solubility and provides the necessary flexibility for the pomalidomide to effectively bind to the Cereblon E3 ligase. The terminal propargyl group is a key functional handle for subsequent conjugation reactions.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁N₃O₆ | biochempeg.com |
| Molecular Weight | 399.4 g/mol | biochempeg.com |
| CAS Number | 2138439-56-0 | biochempeg.com |
This table provides key physicochemical properties of the this compound compound.
Functionalization with Propargyl Group for Click Chemistry Applications
The terminal propargyl group (an alkyne) on the this compound linker is specifically incorporated to enable "click chemistry" reactions. iris-biotech.deiris-biotech.de This bioorthogonal conjugation method is highly efficient and specific, allowing for the facile and robust attachment of the pomalidomide-linker construct to a POI-binding ligand that has been functionalized with a complementary azide (B81097) group. nih.govrsc.org
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most common type of click chemistry employed for PROTAC synthesis is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). iris-biotech.denih.gov This reaction involves the [3+2] cycloaddition between the terminal alkyne of this compound and an azide-functionalized POI ligand. wikipedia.org The reaction is catalyzed by a Cu(I) species, which is often generated in situ from a Cu(II) salt and a reducing agent. acs.org The CuAAC reaction is highly regioselective, yielding the 1,4-disubstituted 1,2,3-triazole linkage. iris-biotech.deacs.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal strategy for the final assembly of complex PROTAC molecules. rsc.orgacs.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
An alternative to the copper-catalyzed reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). wikipedia.orgmedchemexpress.com This method avoids the use of a potentially cytotoxic copper catalyst, which can be advantageous for certain biological applications. wikipedia.org In SPAAC, the alkyne is activated by incorporating it into a strained ring system, such as a cyclooctyne (B158145) (e.g., DBCO or BCN). medchemexpress.commedchemexpress.comimmunomart.com The ring strain provides the driving force for the reaction with an azide, proceeding without the need for a metal catalyst. wikipedia.org While this compound itself contains a terminal alkyne and is primarily designed for CuAAC, analogous pomalidomide-linker-azide constructs are synthesized for use in SPAAC reactions with strained alkynes. medchemexpress.commedchemexpress.comimmunomart.com
| Reaction | Key Components | Catalyst | Product Linkage | Reference |
| CuAAC | Terminal Alkyne, Azide | Cu(I) | 1,4-disubstituted 1,2,3-triazole | iris-biotech.denih.gov |
| SPAAC | Strained Alkyne (e.g., DBCO), Azide | None | 1,2,3-triazole | wikipedia.orgmedchemexpress.com |
This table compares the key features of CuAAC and SPAAC, two common click chemistry reactions used in the synthesis of PROTACs.
Analog Development and Linker Optimization Strategies
The efficacy of a PROTAC is highly dependent on the formation of a stable ternary complex between the target protein, the PROTAC molecule, and the E3 ligase. The linker plays a crucial role in this by dictating the spatial orientation and distance between the two ends of the chimera. Consequently, significant research has focused on optimizing linker length, composition, and rigidity to maximize degradation efficiency.
Variation of Linker Length and Composition
The modular nature of PROTAC synthesis allows for the systematic variation of the linker to explore the optimal configuration for a given target. Starting from the this compound scaffold, researchers can synthesize a library of degraders with varying linker lengths by incorporating PEG units of different lengths (e.g., PEG1, PEG3, etc.). This allows for a fine-tuning of the distance between the recruited E3 ligase and the protein of interest.
Beyond simply altering the length, the composition of the linker can also be modified to influence properties such as solubility and cell permeability. While the PEG linker in this compound imparts a degree of hydrophilicity, other linker types with varying degrees of hydrophobicity and rigidity can be explored. For instance, linkers incorporating alkyl chains or more rigid cyclic structures can be synthesized to probe different conformational spaces. This systematic approach is crucial for developing structure-activity relationships (SAR) for PROTAC linkers. scispace.comrsc.org
Chemical Space Exploration in Degrader Library Synthesis
The development of robust and high-yielding synthetic methods is paramount for the rapid exploration of the chemical space of PROTACs. Traditional methods for synthesizing pomalidomide-conjugates have often been plagued by low yields and the formation of difficult-to-separate byproducts. rsc.org To address this, optimized strategies have been developed to improve the efficiency of pomalidomide-linker synthesis.
One key finding has been that the reaction of 4-fluoropomalidomide with secondary amines consistently provides higher yields compared to primary amines. rsc.org This insight has been exploited to develop more reliable synthetic routes. Furthermore, one-pot synthesis methods have been reported, which significantly streamline the process by avoiding the need for intermediate purification steps, thus accelerating the generation of degrader libraries. scispace.com These advancements are particularly beneficial for medicinal chemistry programs that require the rapid synthesis of numerous analogs to establish SAR and identify lead candidates. scispace.comrsc.org
The table below illustrates the diversity of pomalidomide-based linkers used in the synthesis of degrader libraries.
| Linker Type | Functional Group | Key Feature |
| PEG | Propargyl | Enables "click chemistry" for efficient conjugation. |
| PEG | Azide | Complementary to propargyl for "click chemistry". medchemexpress.comimmunomart.com |
| Alkyl | Carboxylic Acid | Allows for standard amide bond formation. |
| Alkyl | Amine | Enables amide bond formation with carboxyl-containing ligands. |
Related Pomalidomide-Based Linker Variants
The versatility of the pomalidomide scaffold has led to the development of a wide array of linker variants, each with specific functionalities to facilitate conjugation to different target protein ligands. These pre-functionalized building blocks are essential tools for PROTAC research and development.
Pomalidomide-PEG2-acid: This variant incorporates a terminal carboxylic acid, making it reactive towards amine groups on a target protein ligand through standard amide coupling reactions. medchemexpress.comtocris.combroadpharm.comabmole.comsigmaaldrich.com It is a valuable tool for researchers who wish to conjugate pomalidomide to ligands containing a primary or secondary amine.
Pomalidomide-PEG2-amine: Conversely, this variant provides a terminal amine group, which can be coupled with carboxylic acid functionalities on a target protein ligand. tocris.combroadpharm.comsigmaaldrich.comrndsystems.com This offers an alternative conjugation strategy depending on the available functional groups on the ligand of interest.
Pomalidomide-PEG2-azide: As a complementary partner to this compound, this azide-functionalized linker is designed for use in CuAAC click chemistry. medchemexpress.comimmunomart.comtocris.combroadpharm.comsigmaaldrich.com The high efficiency and orthogonality of this reaction make it a popular choice for PROTAC synthesis.
Pomalidomide-PEG2-phosphoramidite: This specialized variant is designed for the synthesis of molecules that target DNA-binding proteins, such as transcription factors. sigmaaldrich.com The phosphoramidite (B1245037) group allows for incorporation into oligonucleotide synthesis, enabling the creation of degraders that can specifically target proteins interacting with DNA. sigmaaldrich.com
Molecular and Cellular Mechanism of Action in Targeted Protein Degradation
Cereblon (CRBN) E3 Ubiquitin Ligase Engagement by Pomalidomide (B1683931) Moiety
The pomalidomide component of Pomalidomide-PEG2-Propargyl serves as the critical E3 ligase-recruiting ligand. nih.gov It specifically and directly binds to Cereblon (CRBN), which is the substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). rsc.orgnih.gov This interaction is the foundational step in the targeted protein degradation process mediated by a PROTAC utilizing this building block. The high affinity and specificity of pomalidomide for CRBN make it a widely used component in the design of potent PROTACs. nih.govnih.gov
Molecular Interactions with CRBN
Pomalidomide, along with its parent compound thalidomide (B1683933) and its analogue lenalidomide (B1683929), binds directly to CRBN. nih.gov This binding occurs within a specific pocket in the thalidomide-binding domain (TBD) of CRBN. nih.gov The interaction is stabilized by a network of molecular contacts. Key to this binding is the glutarimide (B196013) ring of pomalidomide, which is essential for its interaction with CRBN. nih.gov The binding pocket itself is characterized by three tryptophan residues (the "3-Trp pocket"), which form an aromatic cage that accommodates the phthalimide (B116566) ring of pomalidomide. nih.govashpublications.org This precise fit is crucial for the stable association of pomalidomide with CRBN, a prerequisite for the subsequent steps in the protein degradation cascade. Studies have shown that pomalidomide exhibits a strong binding affinity for the CRBN-DDB1 complex. nih.govresearchgate.net
Conformational Changes in CRBN Upon Pomalidomide Binding
The binding of pomalidomide to the TBD of CRBN induces a significant conformational change in the protein. biorxiv.org Upon binding, a previously flexible "sensor loop" in CRBN becomes structured into a β-hairpin. ashpublications.org This newly formed surface, in conjunction with the bound pomalidomide, creates a neomorphic interface. This structural rearrangement is critical as it alters the substrate specificity of the CRBN E3 ligase complex, enabling it to recognize and bind to proteins it would not normally interact with—the so-called "neosubstrates". rsc.orgashpublications.org This induced conformational change effectively repurposes the E3 ligase to target a specific protein of interest for degradation. Cryo-electron microscopy studies have revealed that in the absence of a ligand, CRBN exists in an "open" conformation, and the binding of pomalidomide promotes a shift to a "closed" conformation, which is competent for neosubstrate recruitment. biorxiv.orgnih.gov
Ternary Complex Formation: Target Protein – PROTAC – E3 Ligase
Following the engagement of CRBN by the pomalidomide moiety, the PROTAC molecule, with its other end bound to a protein of interest (POI), orchestrates the formation of a key intermediate structure known as the ternary complex. mdpi.combio-techne.com This complex consists of the POI, the PROTAC molecule (containing this compound), and the CRBN E3 ligase. nih.gov The formation of this ternary complex is a cornerstone of PROTAC-mediated protein degradation. nih.govnih.gov
Induced Proximity Mechanism
PROTACs function through an "induced proximity" mechanism. mdpi.combio-techne.com By simultaneously binding to both the POI and an E3 ligase, the PROTAC molecule acts as a molecular bridge, bringing the two proteins into close spatial proximity. irbbarcelona.orgub.edu This enforced closeness is not something that would typically occur within the cell. The this compound component, once incorporated into a full PROTAC, facilitates this by anchoring the molecule to the CRBN E3 ligase complex. tenovapharma.comtenovapharma.com This proximity then enables the E3 ligase to exert its enzymatic function on the now adjacent POI. mdpi.com
Factors Influencing Ternary Complex Stability and Formation
The stability and efficiency of ternary complex formation are critical determinants of a PROTAC's degradation efficacy and are influenced by several factors. researchgate.netelifesciences.org
| Factor | Description | Impact on Ternary Complex |
| Cooperativity | The extent to which the binding of one protein (e.g., POI) to the PROTAC influences the binding of the second protein (e.g., CRBN). Positive cooperativity enhances the affinity of the second binding event, stabilizing the complex. nih.govresearchgate.net | Positive cooperativity leads to a more stable ternary complex and can counteract the "hook effect," where high concentrations of the PROTAC can inhibit complex formation. nih.govresearchgate.net |
| Linker Composition and Length | The chemical structure, length, and flexibility of the linker (in this case, a PEG2 linker derived from this compound) connecting the POI-binding and E3-binding moieties. | The linker's properties dictate the relative orientation and distance between the POI and CRBN, which is crucial for productive ubiquitination. An optimal linker length is necessary to avoid steric clashes while ensuring proximity. mdpi.comresearchgate.net |
| Protein-Protein Interactions | De novo interactions that may form between the surfaces of the POI and the E3 ligase within the ternary complex. | Favorable protein-protein interactions can significantly enhance the stability of the ternary complex, while unfavorable interactions can destabilize it. researchgate.net |
| Binding Affinities | The individual binding affinities of the PROTAC's two ends for the POI and the E3 ligase. | While strong binding is necessary, extremely high affinity can sometimes be detrimental, contributing to the hook effect. The overall stability of the ternary complex is often more important than the individual binary affinities. elifesciences.orgresearchgate.net |
Substrate Recruitment and Ubiquitination Cascade
Once the stable ternary complex is formed, the POI is effectively presented as a substrate to the CRL4^CRBN^ E3 ubiquitin ligase. nih.govmdpi.combio-techne.com This initiates the ubiquitination cascade, a multi-step enzymatic process that tags the POI for destruction. nih.gov
The process begins with an E1 activating enzyme, which activates a ubiquitin molecule in an ATP-dependent manner. nih.gov The activated ubiquitin is then transferred to an E2 conjugating enzyme. researchgate.net The E3 ligase (CRL4^CRBN^), having been brought into proximity with the POI, then mediates the transfer of ubiquitin from the E2 enzyme onto specific lysine (B10760008) residues on the surface of the POI. nih.govresearchgate.net This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a recognition signal for the cell's primary protein degradation machinery, the 26S proteasome. bio-techne.comresearchgate.net The polyubiquitinated POI is then recognized and degraded by the proteasome into smaller peptides. researchgate.net A key feature of this process is its catalytic nature; after the POI is ubiquitinated, the PROTAC molecule is released and can go on to recruit another molecule of the POI, enabling the degradation of multiple target protein molecules by a single PROTAC molecule. nih.govbio-techne.com
Role of E2 Ubiquitin-Conjugating Enzyme
The degradation process initiated by a pomalidomide-based PROTAC is a multi-step enzymatic cascade involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes. nih.gov Once the pomalidomide moiety binds to the CRBN E3 ligase and the other end of the PROTAC binds to the target protein, a ternary complex is formed. This proximity induces the transfer of ubiquitin from an E2 enzyme to the target protein.
Detailed research has identified specific E2 enzymes that are crucial for the activity of the CRBN E3 ligase complex when modulated by pomalidomide and related compounds. The ubiquitin-conjugating enzymes UBE2G1 and UBE2D3 have been shown to work together to facilitate the polyubiquitination of CRBN's new substrates, known as neosubstrates. nih.gov This process occurs through a sequential mechanism where UBE2D3 may initiate the process by adding the first ubiquitin molecule, after which UBE2G1 assembles a chain of ubiquitin proteins. nih.gov The inactivation of UBE2G1 has been demonstrated to reduce the ubiquitination and subsequent degradation of these neosubstrates, highlighting its critical role in the pathway. nih.gov
| Enzyme | Class | Function in Pomalidomide-Mediated Degradation |
| UBE2D3 | E2 Ubiquitin-Conjugating Enzyme | Cooperatively promotes polyubiquitination of neosubstrates; may initiate ubiquitination. nih.gov |
| UBE2G1 | E2 Ubiquitin-Conjugating Enzyme | Cooperatively promotes K48-linked polyubiquitination of neosubstrates; responsible for chain elongation. nih.gov |
Polyubiquitination of Neosubstrates and Target Proteins
The binding of the pomalidomide component to CRBN alters the substrate specificity of this E3 ligase, enabling it to recognize and bind to proteins it would not normally interact with. nih.gov These newly recognized proteins are termed "neosubstrates." The formation of the ternary complex (E3 ligase-PROTAC-Target Protein) brings the target into close proximity with the activated E2~ubiquitin complex, facilitating the transfer of ubiquitin molecules onto lysine residues on the surface of the target protein. researchgate.net
This process is repeated to form a polyubiquitin chain. Specifically, K48-linked polyubiquitination serves as a canonical signal for the protein to be recognized and degraded by the proteasome. nih.govnih.gov In the context of a PROTAC built with this compound, the "neosubstrate" is the specific cancer-causing or disease-related protein the PROTAC was designed to eliminate.
Proteasomal Degradation Pathway
The ultimate fate of a polyubiquitinated protein is destruction by the 26S proteasome, a large, multi-catalytic protease complex responsible for degrading most intracellular proteins. nih.govprolekare.cz The polyubiquitin chain on the target protein acts as a recognition tag for the 19S regulatory particle of the proteasome. nih.gov The regulatory particle recognizes, deubiquitinates, unfolds, and translocates the target protein into the 20S core particle, where it is cleaved into small peptides. nih.gov The ubiquitin molecules are recycled for subsequent rounds of protein tagging. This "event-driven" mechanism allows a single PROTAC molecule to trigger the destruction of multiple target protein molecules, contributing to its high potency. njbio.com
Specificity of Degradation and Off-Target Considerations
A significant challenge in the development of pomalidomide-based PROTACs is managing degradation specificity. The pomalidomide moiety itself has inherent biological activity and can induce the degradation of endogenous proteins, which are considered off-targets if the PROTAC is intended to degrade a different protein. nih.govnih.gov This off-target degradation can lead to unintended biological consequences and potential toxicities. nih.gov
Endogenous Substrate Degradation (e.g., Ikaros, Aiolos)
The pomalidomide component of the PROTAC retains its intrinsic ability to recruit and degrade specific endogenous proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govnih.govresearchgate.net The degradation of these two proteins is a key part of the immunomodulatory and anti-myeloma effects of pomalidomide as a standalone drug. mdpi.com However, when using a pomalidomide-based PROTAC to target another protein (e.g., a kinase in a solid tumor), the degradation of Ikaros and Aiolos is considered an off-target effect. biorxiv.org
Beyond Ikaros and Aiolos, studies have shown that pomalidomide can also induce the degradation of other zinc-finger (ZF) containing proteins, raising concerns about the broader off-target effects of PROTACs that utilize this E3 ligase recruiter. nih.govnih.gov
| Endogenous Substrate | Protein Family | Consequence of Degradation |
| Ikaros (IKZF1) | Zinc-Finger Transcription Factor | Key mediator of pomalidomide's immunomodulatory effects; an off-target effect in many PROTAC contexts. nih.govnih.gov |
| Aiolos (IKZF3) | Zinc-Finger Transcription Factor | Key mediator of pomalidomide's immunomodulatory effects; an off-target effect in many PROTAC contexts. nih.govnih.gov |
| Various ZF proteins | Zinc-Finger Proteins | Potential for unintended cellular effects and long-term toxicities. nih.gov |
Strategies for Minimizing Off-Target Degradation
To enhance the therapeutic window and safety of pomalidomide-based PROTACs, significant research has focused on developing strategies to mitigate the unwanted degradation of endogenous substrates. The primary strategy involves the rational chemical modification of the pomalidomide molecule itself. nih.gov
Studies have demonstrated that making chemical substitutions at specific positions on the phthalimide ring of pomalidomide can disrupt its ability to bind and degrade off-target zinc-finger proteins while preserving its ability to recruit the CRBN E3 ligase for on-target activity. nih.govbiorxiv.org Specifically, modifications of an appropriate size at the C5 position of the phthalimide have been shown to effectively reduce the degradation of off-target ZF proteins. nih.govbiorxiv.org By applying these refined design principles, researchers have successfully generated PROTACs with enhanced potency against their intended target and minimal off-target degradation. nih.govbiorxiv.org This approach allows for the development of more specific and potentially safer protein degraders for therapeutic use.
Application As a Chemical Biology and Research Tool
Design and Synthesis of Advanced PROTACs using Pomalidomide-PEG2-Propargyl
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. This compound serves as a key building block in the modular synthesis of PROTACs. The pomalidomide (B1683931) component acts as the E3 ligase-recruiting ligand, while the propargyl group provides a reactive handle for facile conjugation to a target protein-binding ligand via "click chemistry."
The synthesis of PROTACs using this building block typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific reaction between the terminal alkyne of this compound and an azide-functionalized ligand for the protein of interest (POI). This modular approach allows for the rapid generation of a library of PROTACs with varying POI ligands, enabling the systematic exploration of structure-activity relationships for targeted protein degradation.
The PEG2 linker plays a crucial role in the efficacy of the resulting PROTAC. It provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The length and composition of the linker are critical parameters that influence the stability and geometry of this complex, ultimately determining the efficiency of target ubiquitination and subsequent degradation. Researchers can systematically vary the linker length by incorporating different PEG units (e.g., PEG1, PEG3, etc.) to optimize the degradation of a specific target protein.
For instance, in the development of PROTACs targeting the Bcr-Abl fusion protein, which is implicated in chronic myeloid leukemia, a library of degraders was synthesized by linking a Bcr-Abl inhibitor to pomalidomide with linkers of varying lengths. This systematic approach led to the identification of a PROTAC with a 6-carbon linker that exhibited potent degradation of the target protein. rsc.org
Table 1: Representative PROTACs Synthesized Using Pomalidomide-Based Building Blocks and Their Degradation Efficacy
| PROTAC Name | Target Protein | Linker Type | DC50 | Dmax | Cell Line |
| Compound 16 | EGFR | PEG-based | <100 nM | >90% | A549 |
| PROTAC 7o | Bcr-Abl (T315I) | 6-carbon alkyl | 26.8 nM (IC50) | 94.23% | Ba/F3 |
| ZQ-23 | HDAC8 | PEG-based | 147 nM | 93% | Jurkat |
| BCL-XL PROTAC | BCL-XL | PEG-based | 63 nM | 90.8% | MOLT-4 |
DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of degradation achieved.
Chemical Probes for Target Protein Identification
The propargyl group of this compound allows for its use as a chemical probe to identify novel substrates of the CRBN E3 ligase and to explore the broader landscape of protein-protein interactions.
By attaching an affinity tag (e.g., biotin) to this compound via click chemistry, researchers can create a probe for affinity-based protein profiling. This probe can be incubated with cell lysates or intact cells to capture proteins that interact with the pomalidomide moiety. The captured proteins can then be identified and quantified using mass spectrometry-based proteomics. This approach has the potential to uncover previously unknown substrates of CRBN and to identify other proteins that may be part of larger complexes involving this E3 ligase.
For example, a photoaffinity labeling (PAL) and chemical proteomics strategy was employed to discover novel targets of lenalidomide (B1683929), a close analog of pomalidomide. This led to the identification of the eukaryotic translation initiation factor 3 subunit i (eIF3i) as a novel target. researchgate.net
Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique for identifying protein-protein interactions. researchgate.net In this context, a PROTAC synthesized from this compound can be used as bait to pull down its target protein and associated binding partners, including the CRBN E3 ligase complex. By comparing the proteins that are co-purified with the PROTAC to those from a control experiment (e.g., using an inactive analog of the PROTAC), researchers can identify specific and high-confidence interactors. This can provide valuable insights into the composition and regulation of the protein complexes involved in targeted protein degradation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation
The Cellular Thermal Shift Assay (CETSA) is a biophysical method used to confirm the engagement of a drug with its target protein in a cellular environment. biorxiv.org The principle behind CETSA is that the binding of a ligand to a protein can alter its thermal stability. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining, it is possible to determine if a compound has bound to its target.
PROTACs synthesized from this compound can be evaluated using CETSA to confirm their binding to both the target protein and the CRBN E3 ligase. researchgate.net This is a crucial step in the validation of a PROTAC's mechanism of action, as it provides direct evidence of target engagement in a physiological context. Furthermore, CETSA can be used to assess the formation of the ternary complex, as the stability of both the target protein and CRBN may be altered upon the addition of the PROTAC.
A study utilizing CETSA in combination with mass spectrometry demonstrated the ability to monitor both the target engagement and the pharmacological effect (protein degradation) of immunomodulatory drugs like pomalidomide. biorxiv.org
In Vitro and Ex Vivo Assays for Protein Degradation Efficacy
Once a PROTAC has been synthesized using this compound, its ability to induce the degradation of the target protein must be quantified. This is typically done using a combination of in vitro and ex vivo assays.
Quantitative Western blotting is the most common method for measuring the levels of a specific protein in a cell lysate. nih.gov Cells are treated with the PROTAC at various concentrations and for different durations, after which the cells are lysed and the protein levels are analyzed by Western blot using an antibody specific to the target protein. The intensity of the protein band is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the extent of degradation. This allows for the determination of key parameters such as the DC50 (the concentration of PROTAC that causes 50% degradation of the target protein) and the Dmax (the maximum level of degradation achieved).
For example, a study on EGFR-targeting PROTACs based on pomalidomide used Western blotting to demonstrate time-dependent degradation of the EGFR protein in A549 cells. nih.gov
Immunofluorescence is a complementary technique that allows for the visualization of protein levels and localization within intact cells. Cells are treated with the PROTAC, fixed, and then stained with an antibody against the target protein, which is conjugated to a fluorescent dye. The fluorescence intensity can be quantified using microscopy and image analysis software to assess the reduction in protein levels. This method provides spatial information that is not available from Western blotting and can reveal changes in the subcellular localization of the target protein upon PROTAC treatment.
High-Throughput Screening Methodologies
This compound serves as a crucial foundational component for constructing extensive chemical libraries utilized in high-throughput screening (HTS) campaigns. biochempeg.comtenovapharma.com As a "degrader building block," it provides the E3 ligase-recruiting element (a pomalidomide-derived ligand for Cereblon) pre-equipped with a flexible PEG2 linker and a reactive propargyl group. biochempeg.comtenovapharma.comtenovapharma.com This terminal alkyne handle enables the straightforward conjugation to a diverse array of target protein ligands via efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
The primary application of these libraries is in the discovery of novel Proteolysis-Targeting Chimeras (PROTACs). In a typical HTS workflow, a library of PROTACs synthesized from this compound is screened against cell lines expressing a protein of interest (POI). The screening readout is often a quantitative measure of cell viability or the specific reduction in the level of the target protein. researchgate.net Compounds that demonstrate selective and potent degradation of the target protein are identified as "hits" and prioritized for further mechanistic studies and optimization. researchgate.net This modular approach allows for the rapid generation and screening of thousands of potential protein degraders to identify molecules with desired activity against specific disease-related proteins.
Table 1: Illustrative High-Throughput Screening (HTS) Workflow for PROTAC Discovery
| Step | Description | Key Objective |
| 1. Library Synthesis | This compound is conjugated to a collection of diverse small molecule ligands targeting various proteins of interest (POIs). | To generate a large and varied library of potential PROTAC molecules. |
| 2. Assay Development | A cell-based assay is optimized to reliably and quantitatively measure the levels of the target POI. This often involves techniques like high-content imaging or specific immunoassays. | To create a robust and scalable method for detecting protein degradation. |
| 3. Primary Screen | The PROTAC library is screened at a single concentration across the cell-based assay. | To identify initial "hits" that cause a significant reduction in the target protein levels. |
| 4. Dose-Response Analysis | "Hits" from the primary screen are re-tested at multiple concentrations. | To determine the potency (e.g., DC50 - concentration for 50% degradation) and confirm the activity of the selected compounds. |
| 5. Selectivity Profiling | Confirmed hits are tested for their effect on other, non-target proteins. | To ensure the PROTAC is selective for the intended protein of interest and to minimize off-target effects. |
Studies of Protein Turnover and Dynamics
The use of this compound to build PROTACs provides a powerful method for directly manipulating and studying protein turnover. bmglabtech.com Protein homeostasis, or proteostasis, involves a balance between protein synthesis and degradation, and its disruption is a hallmark of aging and various diseases. nih.gov PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to induce the degradation of a specific target protein. bmglabtech.comnih.gov
By introducing a PROTAC synthesized from this compound into a cellular system, researchers can trigger the rapid degradation of a chosen protein. This acute depletion allows for the precise study of that protein's half-life and the downstream cellular consequences of its absence. Advanced proteomic techniques, often involving stable-isotope labeling and mass spectrometry, can then be employed to measure the changes in the turnover rates of not only the target protein but also thousands of other proteins across the entire proteome. nih.gov These studies provide critical insights into the functional roles of proteins and the dynamic nature of cellular protein networks, revealing how the targeted removal of one component can impact the stability and regulation of the entire system. nih.gov
Table 2: Research Findings on PROTAC-Induced Changes in Protein Dynamics
| Parameter | Control (Untreated) State | PROTAC-Treated State | Implication |
| Target Protein Half-Life | Endogenous turnover rate (e.g., hours to days) | Significantly shortened (e.g., minutes to hours) | Demonstrates the ability to acutely deplete a target protein for functional studies. |
| Ubiquitination of Target | Basal levels of ubiquitination | Markedly increased poly-ubiquitination | Confirms the mechanism of action via the ubiquitin-proteasome system. nih.gov |
| Proteome-wide Stability | Stable proteome with balanced protein turnover. nih.gov | Altered turnover of proteins in related pathways or complexes. | Reveals functional protein-protein interactions and network dependencies. |
| Cellular Response | Normal physiological function | Observable phenotype related to the loss of the target protein's function. | Enables the validation of proteins as therapeutic targets. |
Preclinical Research Applications and Model Systems
Development of Homo-PROTACs and Bi-functional Degraders
Pomalidomide-PEG2-Propargyl serves as a crucial building block in the synthesis of advanced proteolysis-targeting chimeras (PROTACs). tenovapharma.com This chemical entity provides a pomalidomide (B1683931) core, which functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a PEG2 linker that terminates in a propargyl group. The terminal alkyne of the propargyl group enables straightforward conjugation to a target protein ligand through a click reaction, facilitating the rapid assembly of heterobifunctional PROTACs. tenovapharma.com
Homo-PROTACs for Cereblon Self-Degradation
A significant application of the pomalidomide scaffold is in the creation of homobifunctional PROTACs, or Homo-PROTACs. These molecules are designed by linking two identical E3 ligase ligands to induce the self-degradation of the ligase itself. nih.govnih.govcrimsonpublishers.com In this context, pomalidomide-based Homo-PROTACs have been developed to target CRBN for ubiquitination and subsequent proteasomal degradation. nih.govnih.gov
In these constructs, one pomalidomide moiety of the Homo-PROTAC binds to a CRBN molecule, which then recruits the E3 ligase machinery. The second pomalidomide moiety on the same molecule binds to another CRBN molecule, which then acts as the substrate. This induced proximity leads to the auto-ubiquitination and degradation of CRBN. nih.govcrimsonpublishers.com
Detailed research has led to the development of potent CRBN-degrading Homo-PROTACs. For instance, researchers have synthesized and evaluated a series of pomalidomide-based homodimers. nih.govnih.gov Two notable compounds from these studies demonstrated high potency and efficiency in degrading CRBN in multiple myeloma cell lines. nih.govnih.gov The degradation of CRBN by these Homo-PROTACs was shown to abrogate the effects of immunomodulatory drugs (IMiDs) like pomalidomide, which rely on CRBN to degrade other target proteins such as Ikaros (IKZF1) and Aiolos (IKZF3). nih.govnih.gov
One such potent compound, designated 15a, was found to be a highly efficient CRBN degrader with minimal impact on the levels of IKZF1 and IKZF3. nih.gov Proteomic analysis confirmed the cellular selectivity of this compound for CRBN degradation. nih.gov These pomalidomide-based Homo-PROTACs serve as valuable chemical tools for investigating the physiological functions of CRBN and the molecular mechanisms of IMiDs. nih.govnih.gov
| Compound | Target | Key Research Finding | Effect on Other Proteins |
|---|---|---|---|
| Compound 8 | Cereblon (CRBN) | Induces self-directed ubiquitination and degradation of CRBN with high potency. nih.gov | Minimal remaining effects on IKZF1 and IKZF3. nih.gov |
| Compound 15a | Cereblon (CRBN) | Characterized as a highly potent and efficient CRBN degrader. nih.gov | Minimal effects on IKZF1 and IKZF3; confirmed cellular selectivity at the proteome level. nih.gov |
Bi-functional Degraders
The pomalidomide moiety is a widely utilized CRBN-recruiting ligand in the development of heterobifunctional PROTACs. nih.govresearchgate.net These chimeric molecules consist of a ligand that binds to a protein of interest (POI), a linker, and a ligand (in this case, pomalidomide) that recruits the CRBN E3 ligase. nih.govnjbio.com By inducing proximity between the target protein and the CRBN E3 ligase complex, the PROTAC triggers the ubiquitination and subsequent degradation of the POI by the proteasome. nih.govresearchgate.net
The versatility of the pomalidomide scaffold has allowed for its incorporation into PROTACs targeting a wide range of proteins implicated in various diseases. nih.govnih.gov However, a challenge with pomalidomide-based PROTACs is the potential for off-target degradation of endogenous zinc-finger proteins, which can be independently degraded by the pomalidomide moiety itself. nih.govresearchgate.net This has spurred research into modifying the pomalidomide structure to minimize these off-target effects while maintaining on-target degradation efficiency. nih.govresearchgate.net
Structural Biology and Computational Studies
Co-crystal Structures of CRBN-Ligand Complexes
The cornerstone of understanding how pomalidomide (B1683931) and its derivatives function is the elucidation of their binding mode to the Cereblon (CRBN) E3 ubiquitin ligase. X-ray crystallography has been instrumental in revealing the atomic details of these interactions.
Crystal structures of the DDB1-CRBN complex bound to immunomodulatory drugs (IMiDs), including pomalidomide, lenalidomide (B1683929), and thalidomide (B1683933), have been solved, providing a clear picture of the binding pocket. rcsb.orgnih.gov Pomalidomide binds within a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN. rcsb.orgbohrium.com The glutarimide (B196013) moiety of pomalidomide is crucial for this interaction, inserting into the binding site and forming key hydrogen bonds with residues such as Cysteine and Tryptophan. nih.gov Specifically, the structure shows that CRBN enantioselectively binds the (S)-enantiomer of the IMiDs. rcsb.org
The binding of pomalidomide induces a conformational change in CRBN, creating a composite interface for the recruitment of neosubstrates. rcsb.org This allosteric effect is necessary for the subsequent degradation of target proteins. rcsb.org The amino group on the phthalimide (B116566) ring of pomalidomide is exposed to the solvent, providing an attachment point for linkers, such as the PEG2-Propargyl moiety, to create Proteolysis Targeting Chimeras (PROTACs) without disrupting the crucial binding to CRBN. nih.govscholaris.ca
| PDB ID | Complex Description | Resolution (Å) | Reference |
| 4CI3 | DDB1-CRBN E3 ubiquitin ligase bound to Pomalidomide | 3.50 | rcsb.org |
| 4TZU | Murine Cereblon in Complex with Pomalidomide | 2.00 | rcsb.org |
| 8D81 | Cereblon~DDB1 bound to Pomalidomide | --- | rcsb.org |
Structural Basis of Ternary Complex Formation
The therapeutic effect of pomalidomide-based degraders is contingent upon the formation of a stable ternary complex, consisting of the CRBN E3 ligase, the degrader molecule, and the target protein (neosubstrate). springernature.com Pomalidomide acts as a "molecular glue," modifying the surface of CRBN to create a novel binding site for proteins that it would not otherwise interact with, such as the transcription factors IKZF1 and IKZF3. researchgate.netnih.gov
Structural studies of these ternary complexes have revealed the precise molecular interactions that underpin their stability. For instance, the crystal structure of the DDB1-CRBN-pomalidomide-IKZF1 complex demonstrates how pomalidomide facilitates protein-protein interactions between CRBN and a zinc finger domain of IKZF1. ub.edu Similarly, the structure of DDB1-CRBN bound to lenalidomide and the neosubstrate casein kinase 1α (CK1α) shows that the drug and CRBN jointly form the binding interface for a β-hairpin loop in the kinase. nih.govnih.gov These structures highlight that the degrader molecule becomes an integral part of the protein-protein interface. nih.gov
The specific chemistry of the IMiD derivative can influence which neosubstrates are recruited. researchgate.netoup.com The linker component in a PROTAC, such as the PEG2-Propargyl chain, plays a critical role by bridging the CRBN-binding pomalidomide moiety and the warhead that binds the target protein, allowing for the formation of a productive ternary complex that leads to ubiquitination and degradation.
Molecular Docking and Dynamics Simulations for Rational Design
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are indispensable tools for the rational design of pomalidomide-based degraders. scienceopen.comdimensioncap.com These techniques allow researchers to predict and analyze the binding of ligands to CRBN and to model the intricate structures of ternary complexes.
Molecular Docking is used to predict the preferred orientation of a molecule when bound to a protein target. For pomalidomide derivatives, docking studies can assess how modifications to the pomalidomide scaffold or the attachment of different linkers affect binding to the CRBN pocket. nih.govresearchgate.net For example, docking scores can be used to compare the binding affinity of various analogs, helping to prioritize compounds for synthesis. nih.gov In one study, the binding free energies of newly designed pomalidomide-based PROTACs were calculated against their target protein, EGFR, to identify the most promising candidates. nih.gov
Molecular Dynamics (MD) Simulations provide insights into the dynamic nature of these molecular systems over time. MD simulations can be used to assess the stability of the pomalidomide-CRBN binary complex and, more importantly, the stability of the entire ternary complex. dimensioncap.comnih.gov These simulations help to understand the conformational flexibility of the linker and how it influences the relative orientation of the E3 ligase and the target protein, which is a critical factor for efficient ubiquitin transfer. nih.gov By revealing the dynamic interactions and conformational changes, MD simulations aid in the optimization of linker length and composition for improved degrader efficacy. dimensioncap.com
| Computational Method | Application in Pomalidomide-based Degrader Design | Key Insights | Reference(s) |
| Molecular Docking | Predicting binding modes and affinities of pomalidomide analogs and PROTACs to CRBN and target proteins. | Identification of key binding interactions; Prioritization of compounds for synthesis; Evaluation of linker attachment points. | nih.govresearchgate.netnih.gov |
| Molecular Dynamics (MD) Simulations | Assessing the stability and dynamics of binary (ligand-protein) and ternary (protein-ligand-protein) complexes. | Understanding linker flexibility and its impact on ternary complex geometry; Evaluating conformational stability; Predicting residence time of poses. | dimensioncap.comnih.govresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Analysis of Pomalidomide Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of compounds with their biological activity. preprints.org For pomalidomide derivatives, QSAR models can be developed to predict their immunomodulatory or degradation activity based on various molecular descriptors. nih.govnih.gov
The process involves generating a dataset of pomalidomide analogs with known activities and calculating a range of descriptors for each molecule. These descriptors can be electronic (e.g., dipole moment), steric (e.g., molar refractivity), or topological. nih.gov A mathematical model is then built using statistical methods, such as multiple linear regression, to establish a relationship between these descriptors and the observed activity. nih.gov
Such models can be highly predictive, with high correlation coefficients (R²) and cross-validation scores (RCV²), indicating their robustness. nih.govnih.gov For instance, QSAR studies on immunomodulatory compounds have shown that properties like dipole moment, steric energy, and the count of specific functional groups can correlate well with biological activity. nih.gov By applying these principles, QSAR can guide the design of new pomalidomide derivatives with potentially enhanced potency or altered substrate specificity, accelerating the discovery of novel degraders by predicting the activity of unsynthesized compounds. preprints.orgresearchgate.net
Computational Approaches for Predicting Degrader Efficacy and Selectivity
Predicting the efficacy and selectivity of a PROTAC is a complex challenge that goes beyond simply predicting binary binding affinities. Efficacy depends on the successful formation of a stable and productive ternary complex, while selectivity is determined by the degrader's ability to induce degradation of the intended target without affecting other proteins (off-targets). nih.gov
Advanced computational strategies are being developed to address this challenge. researchgate.net These include:
Ternary Complex Modeling: Predicting the three-dimensional structure of the PROTAC-mediated ternary complex is a critical first step. Given the scarcity of experimental structures, computational methods like protein-protein docking guided by the known binary complexes are employed. arxiv.org
Physics-Based Simulations: Molecular dynamics simulations are used to evaluate the stability and conformational landscape of the modeled ternary complexes. These simulations can help identify productive conformations where a target lysine (B10760008) residue is appropriately positioned for ubiquitination by the E3 ligase machinery. nih.gov
Machine Learning and AI: As more data on PROTACs becomes available, machine learning models are being trained to predict degradation capabilities. researchgate.netarxiv.org These models can integrate various features, including structural properties of the ternary complex, linker characteristics, and physicochemical properties of the PROTAC, to predict outcomes like the maximal degradation level (Dmax) and the concentration required for 50% degradation (DC50). nih.gov
These computational tools are crucial for designing selectivity into degraders. For example, modifications to the pomalidomide core can be explored in silico to reduce off-target degradation of endogenous CRBN neosubstrates, such as zinc-finger proteins, thereby creating more specific therapeutics. researchgate.netnih.gov
Future Directions and Advanced Methodologies in Targeted Protein Degradation Research
Expanding the Repertoire of E3 Ligases in PROTAC Design
The vast majority of PROTACs currently in development, including those in clinical trials, recruit a very small fraction of the more than 600 known human E3 ligases, with most utilizing either von Hippel-Lindau (VHL) or Cereblon (CRBN). nih.govnih.gov This heavy reliance on a limited set of E3 ligases presents potential challenges, including the development of resistance mechanisms related to the ligase and limitations in achieving tissue-specific protein degradation. nih.gov
Pomalidomide-PEG2-Propargyl, as a CRBN-recruiting building block, plays a vital role in the effort to broaden the accessible E3 ligase landscape. tenovapharma.com Researchers use well-characterized, CRBN-based PROTACs synthesized from this compound as benchmark tools. These established degraders provide a standard of comparison against which newly developed PROTACs, designed to engage novel E3 ligases, can be evaluated for efficiency and mechanism of action. The systematic characterization of new E3 ligases is essential for creating next-generation degraders with improved therapeutic profiles, and foundational tools like this compound are indispensable for this comparative research. researcher.life
Development of Cell-Permeable and Tissue-Specific Degraders
A significant hurdle in the development of PROTACs is achieving favorable physicochemical properties, particularly cell permeability and tissue-specific activity. The molecular weight of PROTACs often exceeds the traditional "rule of five" guidelines for oral bioavailability. The inclusion of a hydrophilic PEG2 linker in this compound is a deliberate design choice aimed at modulating these properties. PEG linkers can enhance the solubility and influence the conformational dynamics of a PROTAC, which in turn can affect its ability to cross the cell membrane and form a productive ternary complex with the target protein and the E3 ligase. nih.gov
While this compound itself does not confer tissue specificity, as CRBN is broadly expressed, it serves as a key component in research aimed at achieving this goal. One primary strategy for developing tissue-specific degraders is to recruit E3 ligases that have a restricted expression pattern. nih.gov In these studies, this compound is used to construct non-tissue-specific control PROTACs, allowing researchers to validate that the observed tissue-selective degradation of a novel PROTAC is indeed due to the engagement of the targeted tissue-specific E3 ligase.
Integration with Multi-Omics Approaches for Comprehensive Biological Profiling
Understanding the complete biological consequence of degrading a target protein is critical for therapeutic development. Multi-omics approaches, which include proteomics, transcriptomics, and metabolomics, provide a global, unbiased view of the cellular changes induced by a degrader. nih.govnih.gov These techniques are crucial for identifying both intended on-target effects and unintended off-target protein degradation, as well as downstream pathway modulations. core.ac.uk
As a chemical probe, this compound is an ideal tool for such investigations. By conjugating it to a specific protein binder, researchers can create a PROTAC to degrade a protein of interest. Subsequent proteomic analyses, such as mass spectrometry, can then be employed to quantify changes across the entire proteome, confirming the selective degradation of the target and revealing any off-target effects. This comprehensive profiling helps to validate the mechanism of action, uncover potential resistance pathways, and build a more complete picture of the degrader's biological impact. nih.gov
Exploration of Novel Degradation Mechanisms Beyond the Ubiquitin-Proteasome System (e.g., AUTACs, LYTACs)
The ubiquitin-proteasome system (UPS), hijacked by PROTACs, is primarily responsible for degrading intracellular proteins. However, this mechanism is not suitable for all therapeutic targets, such as aggregated proteins, non-protein biomolecules, or extracellular and membrane-bound proteins. pharmasalmanac.com This limitation has spurred the development of novel degradation technologies that harness alternative cellular disposal pathways.
Two prominent examples are Autophagy-Tethering Compounds (AUTACs) and Lysosome-Targeting Chimeras (LYTACs). pharmasalmanac.com AUTACs induce the degradation of cytosolic components through the autophagy-lysosome pathway, which is capable of clearing larger structures like protein aggregates and even entire organelles. pharmasalmanac.com LYTACs, on the other hand, are designed to degrade extracellular and membrane proteins by linking them to lysosome-targeting receptors on the cell surface, leading to their internalization and subsequent degradation within the lysosome. nih.govnih.gov
This compound is intrinsically linked to the UPS via its pomalidomide (B1683931) component, which recruits the CRBN E3 ligase. tenovapharma.com Therefore, it is not used in the direct construction of AUTACs or LYTACs. Instead, it serves as a critical tool for the UPS-based arm of targeted protein degradation, providing a point of mechanistic contrast to these emerging lysosome-dependent technologies. Research in this area often involves comparing the efficacy and target scope of PROTACs with these newer modalities, for which this compound is a key building block for the PROTACs used in such comparative studies.
Advancements in Therapeutic Modality Development via Chemical Probes
The development of new therapeutic modalities relies heavily on the availability of high-quality chemical probes to validate novel drug targets and explore new mechanisms of action. chemicalprobes.org this compound is a quintessential example of such a probe in the targeted protein degradation field. sigmaaldrich.com It is not a therapeutic agent itself but a "degrader building block" designed for research use. tenovapharma.com
Its utility stems from the modularity conferred by the terminal propargyl group. This functional handle allows for the straightforward and efficient attachment of a wide array of ligands for various proteins of interest using "click chemistry." tenovapharma.com This enables the rapid generation of libraries of PROTACs targeting different proteins. sigmaaldrich.comchemicalbook.com Researchers can then use these PROTACs to interrogate the therapeutic hypothesis that the degradation of a specific protein will have a beneficial effect in a disease model. This process of target validation is a crucial early step in the drug discovery pipeline, and versatile chemical probes like this compound are essential for accelerating this research and developing new therapeutic strategies. researchgate.net
Q & A
Basic: What are the critical considerations for synthesizing Pomalidomide-PEG2-Propargyl with high purity?
Answer:
Synthesis requires precise control of reaction conditions (e.g., temperature, stoichiometry) and purification techniques. Automated platforms like SYNPLE-SC002 enable reproducible PROTAC synthesis by standardizing coupling reactions between the pomalidomide moiety and PEG2-propargyl linker . Post-synthesis, analytical methods such as HPLC (≥95% purity threshold) and NMR (structural confirmation via PEG2-propargyl signals at δ 2.5–3.0 ppm) are essential. Storage at 2–8°C prevents degradation of the carboxylate functional group .
Advanced: How can researchers optimize the PEG2 linker length in this compound to enhance proteasomal targeting efficiency?
Answer:
Linker length optimization involves empirical testing of PROTAC variants (e.g., PEG2 vs. PEG4) in cell-based degradation assays. Molecular dynamics simulations can predict ternary complex stability between the target protein, E3 ligase, and PROTAC. For example, shorter linkers may reduce entropy loss but limit conformational flexibility, necessitating a balance between binding kinetics and degradation efficiency . Validate findings using Western blotting (target protein half-life reduction) and cellular viability assays (IC50 comparisons) .
Basic: What in vitro assays are recommended to assess the target protein degradation efficacy of this compound?
Answer:
- Western Blotting: Quantify target protein levels post-treatment (e.g., 24–72 hr exposure).
- Cellular Viability Assays: Measure IC50 values to correlate degradation with cytotoxicity.
- Proteasome Activity Assays: Confirm dependency on proteasomal machinery using inhibitors like MG-132.
- Flow Cytometry: Assess cell cycle arrest or apoptosis markers (e.g., Annexin V) .
Advanced: How should researchers address discrepancies in degradation efficiency data across different cell lines?
Answer:
Contradictions may arise from variable E3 ligase expression (e.g., CRBN levels) or cell-specific protein turnover rates. Mitigation strategies include:
- Baseline Profiling: Pre-screen cell lines for CRBN and target protein expression (qPCR/Western blot).
- Controlled Replicates: Use ≥3 biological replicates with standardized culture conditions.
- Data Normalization: Reference degradation efficiency to housekeeping proteins or spike-in controls .
Basic: What theoretical frameworks guide the design of PROTAC molecules like this compound?
Answer:
The ubiquitin-proteasome system (UPS) theory underpins PROTAC design, emphasizing:
- Ternary Complex Formation: Structural compatibility between the target protein, E3 ligase, and PROTAC.
- Pharmacokinetic Modeling: Linker hydrophilicity (PEG2) balances cell permeability and solubility.
- Binding Affinity Metrics: Optimize Kd values for both target and E3 ligase ligands (e.g., pomalidomide’s cereblon affinity) .
Advanced: What methodological strategies are effective for integrating biochemical data with computational models of protein-ligand interactions?
Answer:
- Docking Simulations: Use Schrödinger or AutoDock to predict PROTAC-protein binding poses.
- Molecular Dynamics (MD): Simulate ternary complex stability over 100+ ns trajectories.
- Mutagenesis Validation: Test binding disruptions in CRBN-knockout cell lines .
Basic: How to formulate a hypothesis-driven research question for studying this compound’s mechanism of action?
Answer:
Apply the FINER criteria :
- Feasible: "Does CRISPR-mediated CRBN knockout abolish degradation?"
- Novel: "Does PEG2-propargyl improve blood-brain barrier penetration vs. PEG3?"
- Theoretical Link: Align with UPS literature on linker hydrophilicity effects .
Advanced: What factorial design approaches are suitable for evaluating synergistic effects with combination therapies?
Answer:
Use a 2×2 factorial design to test:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
